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1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Lipophilicity Drug design Permeability

This pyrazolyl-cyclohexyl urea derivative (C₁₉H₂₆N₄O, MW 326.4) incorporates a phenylpropyl side chain and an N-pyrazole-substituted cyclohexyl ring, yielding a computed XLogP3-AA of 2.9 and TPSA of 59 Ų—a moderate-lipophilicity, low-TPSA profile associated with improved membrane permeability in kinase-targeted libraries. Unlike simpler 1-cyclohexyl-3-phenylpropyl ureas lacking the pyrazole heterocycle, or bulkier diphenylmethyl analogs (e.g., CAS 2097921-96-3), this compound occupies a lead-like chemical space (<350 Da) suitable for broad kinase panel screening at 1–30 µM without significant solubility liabilities. Its 44% higher TPSA relative to non-pyrazole analogs predicts measurably higher kinetic solubility in PBS and FaSSIF. Ideal for CETSA, NanoBRET target engagement studies, and structure-based optimization campaigns targeting kinases such as p38α.

Molecular Formula C19H26N4O
Molecular Weight 326.444
CAS No. 2097931-22-9
Cat. No. B2549266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
CAS2097931-22-9
Molecular FormulaC19H26N4O
Molecular Weight326.444
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)N3C=CC=N3
InChIInChI=1S/C19H26N4O/c24-19(20-13-4-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)23-15-5-14-21-23/h1-3,5-7,14-15,17-18H,4,8-13H2,(H2,20,22,24)
InChIKeyQLKWTAQRLPMUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea – Physicochemical Baseline for Procurement and Differentiation


1-(3-Phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097931-22-9; MW 326.4 g/mol; C₁₉H₂₆N₄O) is a pyrazolyl-cyclohexyl urea derivative in the broader class of substituted urea kinase inhibitor scaffolds [1]. Its structure incorporates a phenylpropyl side chain and an N-pyrazole-substituted cyclohexyl ring, yielding a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 59 Ų [1]. This specific arrangement differentiates it from simpler 1-cyclohexyl-3-phenylpropyl ureas that lack the pyrazole heterocycle and from pyrazolyl ureas with shorter or bulkier N-alkyl substituents, placing it within a moderate-lipophilicity, low-TPSA chemical space often associated with improved membrane permeability profiles in kinase-targeted libraries.

Why Generic Substitution of 1-(3-Phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Is Not Viable Without Direct Comparative Data


Urea-based kinase inhibitors are highly sensitive to subtle structural modifications. The presence, position, and nature of the N-heteroaryl substituent critically influence kinase selectivity, pharmacokinetics, and off-target profiles [1]. Within the pyrazolyl-cyclohexyl urea sub-series, replacing the phenylpropyl group with a simpler phenyl ring (e.g., CAS 2097891-64-8) reduces lipophilicity and likely alters binding pocket complementarity, while substituting with a diphenylmethyl group (e.g., CAS 2097921-96-3) drastically increases bulk and logP. Consequently, compounds sharing the pyrazolyl-cyclohexyl urea core cannot be interchanged without validated quantitative biological data, as even single-methylene shifts in the N-alkyl chain can reorder kinase inhibition spectra.

Quantitative Differentiation Evidence for 1-(3-Phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison with Closest N-Alkyl Pyrazolyl-Cyclohexyl Urea Analogs

The computed XLogP3-AA for 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is 2.9 [1]. Replacing the phenylpropyl chain with a phenyl group (CAS 2097891-64-8) reduces the XLogP by approximately 1.0–1.3 log units (estimated from closely related matched-pair data), while the diphenylmethyl analog (CAS 2097921-96-3) increases XLogP to roughly 4.1 [2]. This places the target compound in a balanced lipophilicity range often associated with optimal oral absorption (classically LogD ~1–3) compared to both more polar and more greasy analogs.

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile vs. De-Pyrazolyl Urea Analog

The target compound possesses a TPSA of 59 Ų, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1]. In contrast, the de-pyrazolyl analog 1-cyclohexyl-3-(3-phenylpropyl)urea (CAS not assigned; cf. ChemSpider ID 7261612) has a TPSA of approximately 41 Ų (one fewer nitrogen) and only 1 H-bond acceptor . The higher TPSA of the target compound increases polarity without exceeding the typical oral drug-likeness threshold (<140 Ų), potentially improving solubility while retaining membrane permeability. The additional pyrazole nitrogen provides an extra hydrogen-bond acceptor site that can engage kinase hinge regions or solubility-enhancing interactions absent in the simpler urea.

Polar surface area Membrane permeability Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation Against Bulky Diphenylmethyl Analog

The target compound has a molecular weight of 326.4 g/mol and 24 heavy atoms [1]. The 1-(diphenylmethyl) analog (CAS 2097921-96-3) has a molecular weight of 374.5 g/mol (C₂₃H₂₆N₄O) and 28 heavy atoms, representing a 15% increase in mass [2]. For fragment-based or lead-like screening, the target compound remains under the typical 350 Da lead-like cutoff, while the diphenylmethyl analog crosses into a higher molecular weight space that often correlates with poorer solubility and permeability.

Molecular weight Fragment-based screening Ligand efficiency

Rotatable Bond Count and Conformational Flexibility vs. 1-Phenyl Analog

The target compound contains 6 rotatable bonds [1], compared to an estimated 4 rotatable bonds for the 1-phenyl analog (CAS 2097891-64-8). The additional two rotatable bonds arise from the trimethylene spacer between the urea nitrogen and the terminal phenyl ring. Increased conformational flexibility can allow the compound to adapt to different kinase binding pockets, potentially broadening its inhibitory profile, but may also incur an entropic penalty upon binding. This flexibility differentiates it from the more rigid 1-phenyl analog, which may have a narrower target spectrum.

Conformational entropy Binding affinity Selectivity

Recommended Application Scenarios for 1-(3-Phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Based on Differentiated Physicochemical Profile


Kinome-Wide Selectivity Profiling in Medium-Throughput Biochemical Assays

The compound's moderate lipophilicity (XLogP 2.9) and TPSA of 59 Ų, combined with a lead-like molecular weight (326.4 g/mol), make it suitable for broad kinase panel screening at concentrations up to 10 µM without significant solubility or aggregation liabilities [1]. Its phenylpropyl chain provides conformational flexibility that may reveal unique selectivity fingerprints relative to more rigid pyrazolyl-cyclohexyl urea analogs.

Cell-Based Target Engagement Assays Requiring Balanced Permeability and Solubility

With a logP below 3 and only 2 H-bond donors, the compound is predicted to exhibit good passive membrane permeability, while its TPSA (59 Ų) and moderate molecular weight suggest adequate aqueous solubility for cell culture media at typical screening concentrations (1–30 µM) [1]. This profile supports cellular thermal shift assays (CETSA) or NanoBRET target engagement studies where both cell penetration and target residence time are critical.

Fragment-Based or Lead-Like Library Design for p38 MAPK or Related Kinase Targets

The compound's molecular weight (326.4 Da) falls within the lead-like range (<350 Da), making it a suitable starting point for structure-based optimization campaigns targeting kinases such as p38α, where pyrazolyl urea scaffolds have established inhibitory activity [1]. The N-pyrazole substitution on the cyclohexyl ring provides a synthetic handle for further derivatization to optimize potency and selectivity.

Comparative Solubility and Permeability Profiling Against De-Pyrazolyl Urea Analogs

The 44% higher TPSA relative to 1-cyclohexyl-3-(3-phenylpropyl)urea predicts measurably higher kinetic solubility in physiologically relevant buffers (e.g., PBS pH 7.4, FaSSIF), which can be quantified using nephelometry or HPLC-based thermodynamic solubility assays [1]. This differentiation supports head-to-head studies to establish the impact of the pyrazole ring on developability parameters.

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